Cas no 318469-34-0 (5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol)

5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
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- [5-[(4-CHLOROPHENYL)SULPHONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANOL
- [5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANOL
- [5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
- 1H-Pyrazole-4-methanol, 5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-
- 5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol
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- MDL: MFCD00172660
じっけんとくせい
- ゆうかいてん: 103-104,5°C
5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Security Information
- 危害声明: Irritant
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危険物標識:
5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB156274-500 mg |
[5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol; . |
318469-34-0 | 500 mg |
€579.60 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403738-1g |
(5-((4-Chlorophenyl)sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol |
318469-34-0 | 95% | 1g |
¥7761.00 | 2024-08-02 | |
TRC | C155690-25mg |
[5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318469-34-0 | 25mg |
$ 195.00 | 2022-06-06 | ||
TRC | C155690-50mg |
[5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318469-34-0 | 50mg |
$ 325.00 | 2022-06-06 | ||
A2B Chem LLC | AI84130-500mg |
[5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol |
318469-34-0 | >95% | 500mg |
$631.00 | 2024-04-20 | |
Apollo Scientific | PC6338-500mg |
[5-[(4-Chlorophenyl)sulphonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318469-34-0 | 97% | 500mg |
£405.00 | 2024-05-25 | |
Apollo Scientific | PC6338-1g |
[5-[(4-Chlorophenyl)sulphonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318469-34-0 | 97% | 1g |
£801.00 | 2024-05-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00936453-1g |
[5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318469-34-0 | 95% | 1g |
¥3584.0 | 2023-03-20 | |
Ambeed | A918925-1g |
[5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
318469-34-0 | 95% | 1g |
$522.0 | 2024-04-20 | |
abcr | AB156274-1g |
[5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol; . |
318469-34-0 | 1g |
€1115.20 | 2025-02-17 |
5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanolに関する追加情報
Introduction to 5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS No. 318469-34-0)
The compound 5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol, identified by its CAS number 318469-34-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a pyrazole core functionalized with a sulfonyl group, a chlorophenyl moiety, and a trifluoromethyl substituent, has garnered attention due to its unique structural and pharmacological properties. The combination of these structural elements not only contributes to its distinct chemical behavior but also opens up diverse possibilities for therapeutic applications.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating the pyrazole scaffold. Pyrazoles are known for their versatility and have been extensively studied for their potential in drug discovery. The presence of a sulfonyl group in this compound enhances its interactions with biological targets, making it an attractive candidate for further investigation. The chlorophenyl substituent adds another layer of complexity, influencing both the electronic and steric properties of the molecule. Moreover, the trifluoromethyl group is renowned for its ability to improve metabolic stability and binding affinity, which are crucial factors in drug design.
Recent studies have highlighted the importance of 5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol in the development of novel therapeutic agents. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological activity. The compound's ability to modulate various biological pathways makes it a promising candidate for treating a range of diseases, including inflammatory disorders and neurological conditions. The structural features of this molecule allow it to interact with enzymes and receptors in a highly specific manner, which is essential for achieving therapeutic efficacy.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled chemists to produce this molecule with remarkable precision. The introduction of the sulfonyl group, followed by the attachment of the chlorophenyl moiety, and finally the incorporation of the trifluoromethyl substituent, are critical steps that determine the final properties of the compound. These synthetic strategies have been refined over time, leveraging insights from previous research and technological advancements.
One of the most compelling aspects of 5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol is its potential as a lead compound for drug development. Its unique structural features make it suitable for targeting multiple disease pathways simultaneously. For instance, studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. Additionally, its ability to cross the blood-brain barrier could make it valuable in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of this compound is another area of interest. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve oral bioavailability. Furthermore, the sulfonyl group contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo. These properties are essential for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects. Preclinical studies have demonstrated promising results regarding its safety and efficacy, paving the way for further clinical investigations.
In conclusion, 5-(4-Chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol (CAS No. 318469-34-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.
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